REACTION_CXSMILES
|
O.[SH:2][C:3]1[N:11]=[CH:10][N:9]=[C:8]2[C:4]=1[NH:5][CH:6]=[N:7]2.O.[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Br)=[CH:18][CH:17]=1)([O-:15])=[O:14]>CN(C=O)C>[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20][S:2][C:3]2[N:11]=[CH:10][N:9]=[C:8]3[C:4]=2[NH:5][CH:6]=[N:7]3)=[CH:18][CH:17]=1)([O-:15])=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
O.SC1=C2NC=NC2=NC=N1
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
6.48 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The obtained solid was filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc and CH2Cl2
|
Type
|
CUSTOM
|
Details
|
by drying under vacuum
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CSC2=C3NC=NC3=NC=N2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |